N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiadiazole family and has been studied for its ability to modulate various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide typically involves the reaction of 1-adamantylamine with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 4-chloro-N-methylbenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Potential therapeutic applications due to its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide is not fully understood. it is believed to modulate various biological pathways by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). This inhibition leads to reduced production of inflammatory mediators and induces cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(1-adamantyl)-2-bromophenyl]-2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 4-Iodobenzoic acid
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide stands out due to its unique combination of the adamantyl group and the thiadiazole ring, which contribute to its potent biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-24(17(25)15-2-4-16(21)5-3-15)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAMIQPHCRRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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